1-[(1R)-1-azidopropyl]-4-fluorobenzene
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Overview
Description
1-[(1R)-1-Azidopropyl]-4-fluorobenzene is a chemical compound with the molecular formula C9H10FN3 and a molecular weight of 179.19 g/mol . This compound is characterized by the presence of an azido group (-N3) attached to a propyl chain, which is further connected to a fluorobenzene ring. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-[(1R)-1-azidopropyl]-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene and ®-1-chloropropane.
Azidation Reaction: The key step involves the azidation of ®-1-chloropropane using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF). This reaction results in the formation of ®-1-azidopropane.
Coupling Reaction: The final step involves the coupling of ®-1-azidopropane with 4-fluorobenzene under specific reaction conditions, such as the use of a palladium catalyst and a base like potassium carbonate (K2CO3).
Chemical Reactions Analysis
1-[(1R)-1-Azidopropyl]-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include:
- Sodium azide (NaN3) for azidation.
- Palladium catalysts for coupling reactions.
- Reducing agents like LiAlH4 for reduction reactions.
- Copper catalysts for cycloaddition reactions.
Major products formed from these reactions include amines, triazoles, and other substituted derivatives.
Scientific Research Applications
1-[(1R)-1-Azidopropyl]-4-fluorobenzene has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly in the preparation of azido-containing molecules and triazoles.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, especially those targeting specific biological pathways involving azido or triazole functionalities.
Bioconjugation: The azido group allows for bioconjugation reactions, enabling the attachment of the compound to biomolecules for imaging or therapeutic purposes.
Mechanism of Action
The mechanism of action of 1-[(1R)-1-azidopropyl]-4-fluorobenzene is primarily related to its azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are known to interact with various biological targets. These interactions can modulate specific molecular pathways, leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-[(1R)-1-Azidopropyl]-4-fluorobenzene can be compared with other azido-containing compounds, such as:
1-Azido-2-fluorobenzene: Similar in structure but lacks the propyl chain, leading to different reactivity and applications.
1-Azido-4-fluorobenzene: Similar in structure but lacks the propyl chain, leading to different reactivity and applications.
1-[(1R)-1-Azidopropyl]-2-fluorobenzene: Similar in structure but with the fluorine atom in a different position, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of the azido group, propyl chain, and fluorobenzene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(1R)-1-azidopropyl]-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c1-2-9(12-13-11)7-3-5-8(10)6-4-7/h3-6,9H,2H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZNPOBEHDLDJN-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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